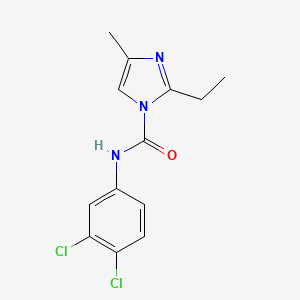![molecular formula C13H33NOSi4 B14410041 {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 85199-81-1](/img/structure/B14410041.png)
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is a specialized organosilicon compound It is characterized by the presence of an isocyanate group attached to a silicon atom, which is further bonded to three trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) may involve large-scale reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostic applications.
Industry: It is employed in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of {[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of stable bonds. This reactivity is harnessed in various applications, from material science to biological systems. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.
2-Phenylethanol: An aromatic compound with applications in perfumery and flavoring.
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to positronium.
Uniqueness
{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of an isocyanate group with silicon-containing trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it valuable in applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
85199-81-1 |
|---|---|
Formule moléculaire |
C13H33NOSi4 |
Poids moléculaire |
331.75 g/mol |
Nom IUPAC |
isocyanato-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H33NOSi4/c1-16(2,3)13(17(4,5)6,18(7,8)9)19(10,11)14-12-15/h1-11H3 |
Clé InChI |
UVSFDVUWVDCIFJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


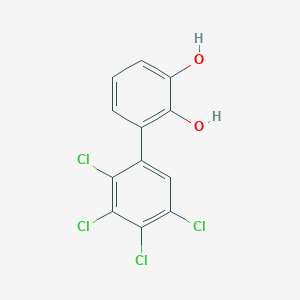
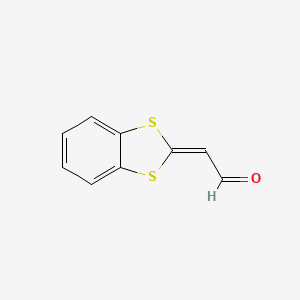


![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)



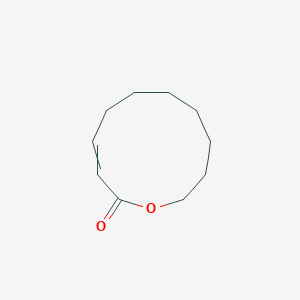
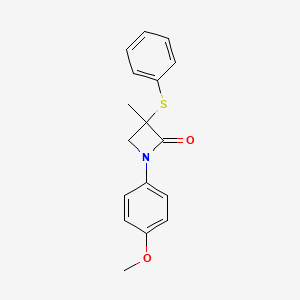
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

